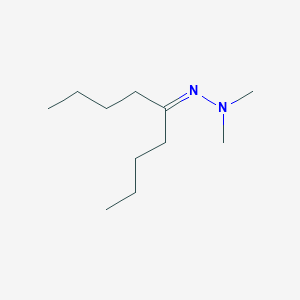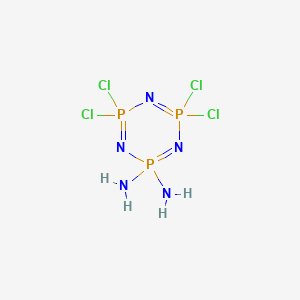
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine, commonly known as TCTP, is a phosphorus-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. TCTP possesses unique properties that make it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and materials science.
科学的研究の応用
TCTP has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, TCTP has been shown to play a critical role in cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, TCTP has been studied for its potential use as a drug target. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as a drug delivery system, as it possesses unique properties that make it a promising candidate for targeted drug delivery.
In materials science, TCTP has been studied for its potential use as a precursor for the synthesis of novel materials. It has been shown to react with various metal ions, including copper and silver, to form metal complexes that possess unique properties, such as luminescence and catalytic activity.
作用機序
The mechanism of action of TCTP is complex and not fully understood. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
生化学的および生理学的効果
TCTP has been shown to have various biochemical and physiological effects. In biochemistry, TCTP has been shown to regulate cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In pharmacology, TCTP has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
TCTP possesses unique properties that make it a promising candidate for use in various lab experiments. It has been shown to interact with various proteins and metal ions, making it a useful tool for studying protein-protein interactions and metal complex formation. TCTP also possesses unique properties that make it a promising candidate for targeted drug delivery.
However, the synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of TCTP is complex and not fully understood, which may limit its use in certain lab experiments.
将来の方向性
There are many future directions for research involving TCTP. In biochemistry, further studies are needed to fully understand the mechanism of action of TCTP and its role in cell proliferation, differentiation, and apoptosis. In pharmacology, further studies are needed to fully understand the interaction of TCTP with histamine and its potential use as a drug target. In materials science, further studies are needed to explore the use of TCTP as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, TCTP is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying protein-protein interactions, metal complex formation, and targeted drug delivery. However, further studies are needed to fully understand the mechanism of action of TCTP and its potential applications in biochemistry, pharmacology, and materials science.
合成法
The synthesis method of TCTP involves the reaction of triazaphospholene with dichloroamine, followed by the reaction of the resulting compound with phosphorus trichloride. The final product is obtained by reacting the resulting intermediate with ammonia. The synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
特性
CAS番号 |
10535-05-4 |
|---|---|
製品名 |
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine |
分子式 |
Cl4H4N5P3 |
分子量 |
308.8 g/mol |
IUPAC名 |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
InChIキー |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
正規SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
その他のCAS番号 |
10535-05-4 |
同義語 |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



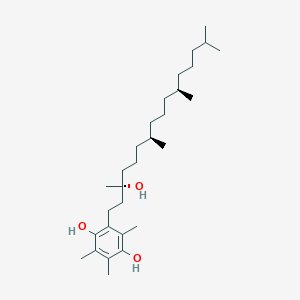

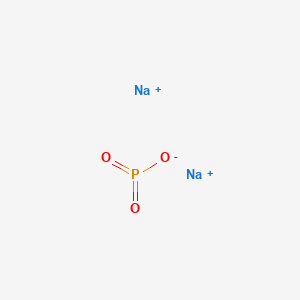
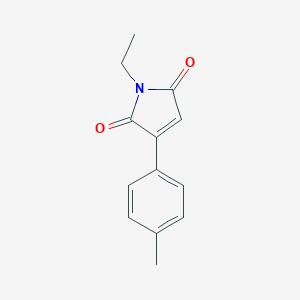
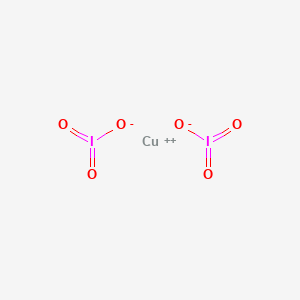
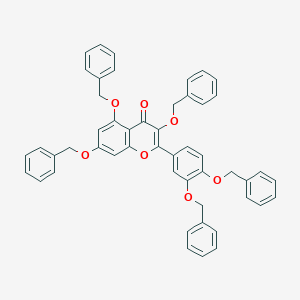

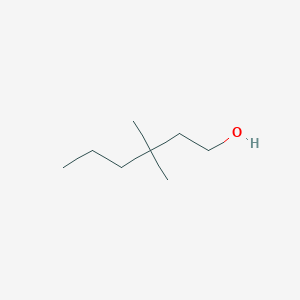
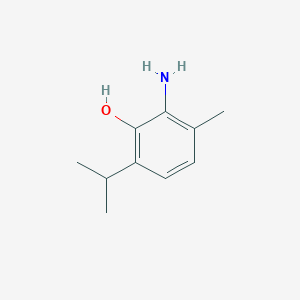
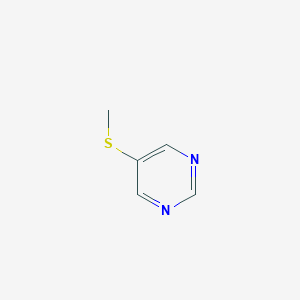
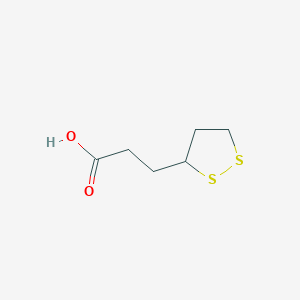
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
